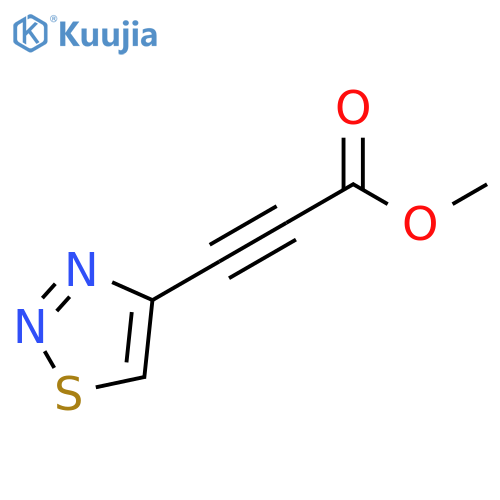

Cas no 1484873-02-0 (2-Propynoic acid, 3-(1,2,3-thiadiazol-4-yl)-, methyl ester)

2-Propynoic acid, 3-(1,2,3-thiadiazol-4-yl)-, methyl ester 化学的及び物理的性質

名前と識別子

-

- 2-Propynoic acid, 3-(1,2,3-thiadiazol-4-yl)-, methyl ester

-

- インチ: 1S/C6H4N2O2S/c1-10-6(9)3-2-5-4-11-8-7-5/h4H,1H3

- InChIKey: QKFCWHOWIPZTBO-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C#CC1=CSN=N1

2-Propynoic acid, 3-(1,2,3-thiadiazol-4-yl)-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-787229-0.25g |

methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate |

1484873-02-0 | 95.0% | 0.25g |

$840.0 | 2025-03-21 | |

| Enamine | EN300-787229-1.0g |

methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate |

1484873-02-0 | 95.0% | 1.0g |

$914.0 | 2025-03-21 | |

| Enamine | EN300-787229-0.1g |

methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate |

1484873-02-0 | 95.0% | 0.1g |

$804.0 | 2025-03-21 | |

| Enamine | EN300-787229-0.05g |

methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate |

1484873-02-0 | 95.0% | 0.05g |

$768.0 | 2025-03-21 | |

| Enamine | EN300-787229-5.0g |

methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate |

1484873-02-0 | 95.0% | 5.0g |

$2650.0 | 2025-03-21 | |

| Enamine | EN300-787229-0.5g |

methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate |

1484873-02-0 | 95.0% | 0.5g |

$877.0 | 2025-03-21 | |

| Enamine | EN300-787229-10.0g |

methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate |

1484873-02-0 | 95.0% | 10.0g |

$3929.0 | 2025-03-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01080191-1g |

Methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate |

1484873-02-0 | 95% | 1g |

¥6951.0 | 2024-04-18 | |

| Enamine | EN300-787229-2.5g |

methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate |

1484873-02-0 | 95.0% | 2.5g |

$1791.0 | 2025-03-21 |

2-Propynoic acid, 3-(1,2,3-thiadiazol-4-yl)-, methyl ester 関連文献

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

10. A chiral salen-based MOF catalytic material with high thermal, aqueous and chemical stabilities†Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832

Related Articles

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

2-Propynoic acid, 3-(1,2,3-thiadiazol-4-yl)-, methyl esterに関する追加情報

Introduction to 2-Propynoic acid, 3-(1,2,3-thiadiazol-4-yl)-, methyl ester (CAS No. 1484873-02-0)

2-Propynoic acid, 3-(1,2,3-thiadiazol-4-yl)-, methyl ester, identified by its CAS number 1484873-02-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of thiadiazole derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural integration of a propynoic acid moiety with a thiadiazole ring system imparts unique chemical and pharmacological properties, making it a subject of extensive research interest.

The molecular structure of 2-propynoic acid, 3-(1,2,3-thiadiazol-4-yl)-, methyl ester features a terminal alkyne group (-C≡CH) linked to a thiadiazole ring at the third position. This configuration not only enhances its reactivity in various synthetic transformations but also contributes to its interaction with biological targets. The presence of the methyl ester group further modulates the compound's solubility and metabolic stability, which are critical factors in drug development.

In recent years, thiadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound CAS No. 1484873-02-0 is no exception and has been explored in multiple preclinical studies for its potential role in modulating cellular pathways associated with disease progression. Specifically, the thiadiazole moiety is known to exhibit inhibitory effects on enzymes such as carbonic anhydrase and certain kinases, which are implicated in various pathological conditions.

One of the most compelling aspects of 2-propynoic acid, 3-(1,2,3-thiadiazol-4-yl)-, methyl ester is its versatility in synthetic chemistry. The propynoic acid group serves as a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, enabling the construction of more complex molecular architectures. This adaptability has made it a valuable intermediate in the synthesis of novel heterocyclic compounds with tailored biological activities.

Recent advancements in computational chemistry have also highlighted the significance of CAS No. 1484873-02-0 in drug discovery pipelines. Molecular docking studies have demonstrated its potential binding affinity to various protein targets, including those involved in metabolic disorders and neurodegenerative diseases. These computational insights have guided experimental efforts to optimize its pharmacokinetic profile and enhance its therapeutic efficacy.

The synthesis of 2-propynoic acid, 3-(1,2,3-thiadiazol-4-yl)-, methyl ester involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic steps include the formation of the thiadiazole ring through cyclocondensation reactions and subsequent functionalization at the third position with the propynoate unit. The introduction of the methyl ester group is typically achieved through esterification reactions using appropriate carboxylic acids and coupling agents.

In terms of applications, this compound has shown promise in both academic research and industrial drug development. Its unique structural features make it a valuable building block for designing novel therapeutic agents targeting a wide range of diseases. Additionally, its stability under various chemical conditions makes it suitable for large-scale synthesis without significant degradation.

The pharmacological evaluation of CAS No. 1484873-02-0 has revealed several interesting findings. In vitro studies have indicated its ability to inhibit certain enzymes and receptors involved in inflammation and cancer cell proliferation. These preliminary results have spurred further investigation into its mechanism of action and potential clinical applications. Researchers are particularly interested in exploring its efficacy as an anti-cancer agent due to its ability to disrupt key signaling pathways in tumor cells.

The safety profile of 2-propynoic acid, 3-(1,2,3-thiadiazol-4-yl)-, methyl ester is another critical aspect that has been examined in recent studies. Preliminary toxicology assessments have shown that it exhibits moderate solubility in aqueous media but minimal toxicity at tested concentrations. This makes it a promising candidate for further development into a drug candidate without significant safety concerns.

The future direction of research on CAS No. 1484873-02-0 includes exploring its role in combination therapies and developing novel derivatives with enhanced bioavailability and target specificity. Advances in medicinal chemistry are expected to yield more potent and selective analogs that could address unmet medical needs more effectively.

In conclusion,2-propynoic acid, *methyl ester* (CAS No.: *1484873*), *thiadiazol* derivative is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features combined with promising biological activities make it an attractive candidate for further research and development. As our understanding of its pharmacological properties continues to grow, CAS No.: *148487* will undoubtedly play a crucial role in shaping future therapeutic strategies.

1484873-02-0 (2-Propynoic acid, 3-(1,2,3-thiadiazol-4-yl)-, methyl ester) 関連製品

- 1805216-03-8(3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine)

- 1780281-73-3(Methyl 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylate)

- 941938-84-7(2-oxo-2-(4-phenylpiperazin-1-yl)-N-(thiophen-2-yl)methylacetamide)

- 1289005-83-9(4-Ethyl-3-fluorobenzaldehyde)

- 852102-21-7(2-isocyanato-5-nitropyridine)

- 899944-39-9(2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide)

- 2227843-10-7(tert-butyl N-{3-(3R)-3-aminobutyl-4-methoxyphenyl}carbamate)

- 1038595-51-5(4-bromo-2-(propan-2-yloxy)benzoic acid)

- 1781772-64-2(3-amino-7-chloro-1-benzothiophene-2-carboxylic acid)

- 1261080-59-4(2-acetyl-5-Thiazolecarboxylic acid methyl ester)